

radiological hazards of Cesium-135 exposure

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Compound of Interest

Compound Name: Cesium-135

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An In-depth Technical Guide on the Radiological Hazards of **Cesium-135** Exposure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the radiological hazards associated with **Cesium-135** (^{135}Cs) exposure. Given its extremely long half-life and presence in nuclear fission products, a thorough understanding of its properties and potential biological effects is crucial for risk assessment and the development of mitigative strategies.

Introduction to Cesium-135

Cesium-135 is a radioactive isotope of cesium produced during nuclear fission.^{[1][2]} Unlike the more commonly discussed Cesium-137, ^{135}Cs is characterized by a very long half-life and low-energy beta decay.^{[1][3]} These properties result in a low specific activity and a correspondingly low immediate radiological hazard compared to shorter-lived isotopes.^[1] However, its persistence in the environment necessitates a long-term perspective on its potential risks.^[4]

Physical and Radiological Properties

The fundamental physical and radiological characteristics of **Cesium-135** are summarized in the tables below. This data is essential for dosimetry calculations and for understanding its behavior in biological and environmental systems.

Table 1: Physical and Decay Properties of **Cesium-135**

Property	Value	Reference
Half-life ($T_{1/2}$)	2.3×10^6 years	[5][6]
Decay Mode	Beta (β^-)	[5][7]
Beta Decay Energy ($E_{\beta\max}$)	0.269 MeV	[7]
Daughter Isotope	^{135}Ba (stable)	[5]
Specific Activity	8.8×10^{-4} Ci/g	[8]

Table 2: Dosimetry and Biological Data for **Cesium-135**

Parameter	Value	Reference
Ingestion Dose Coefficient (Adult)	1.7×10^{-9} Sv/Bq	[9]
Inhalation Dose Coefficient (Adult)	9.9×10^{-10} Sv/Bq	[9]
Biological Half-life (T_{bio})	~70-110 days	[1][10][11]
Effective Half-life (T_{eff})	~70-110 days	[10]

Radiological Hazards and Biological Effects

Upon internal exposure, **Cesium-135**, like other beta emitters, poses a radiological hazard primarily through the ionization of biological molecules. The low-energy beta particles emitted by ^{135}Cs have a short range in tissue, meaning their energy is deposited locally.[12]

Cellular and Molecular Mechanisms of Damage

The primary mechanism of damage from ionizing radiation is through direct and indirect action on cellular macromolecules, most critically DNA.

- Direct Action: The beta particle directly ionizes atoms within the DNA molecule, leading to single-strand breaks (SSBs) and double-strand breaks (DSBs).[13]

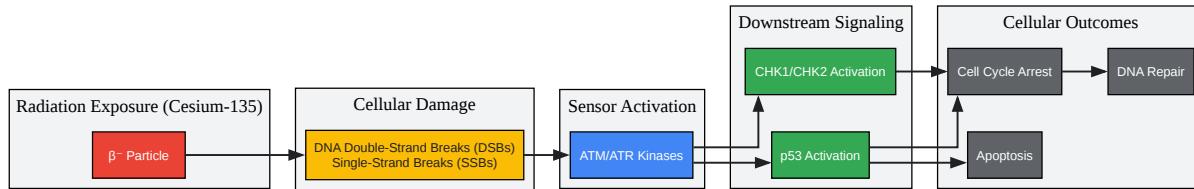
- Indirect Action: The beta particle ionizes water molecules within the cell, generating highly reactive free radicals, such as hydroxyl radicals ($\cdot\text{OH}$).^{[14][15]} These free radicals can then diffuse to and react with DNA, causing oxidative damage.^{[16][17]}

Low-energy beta emitters, like **Cesium-135**, are considered low-LET (Linear Energy Transfer) radiation. For low-LET radiation, indirect effects are thought to be the dominant mechanism of cellular damage.^[18]

Signaling Pathways Activated by Cesium-135 Exposure

Exposure to ionizing radiation, including the beta particles from **Cesium-135**, can trigger a cascade of cellular signaling pathways in response to the induced damage.

The DNA Damage Response (DDR) is a complex network of signaling pathways that detects DNA lesions, signals their presence, and promotes their repair.^{[19][20][21]} Key proteins in this pathway include ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related), which are activated by DSBs and SSBs, respectively.^{[22][23]} Activation of these kinases leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, the induction of apoptosis (programmed cell death).^{[19][24]}

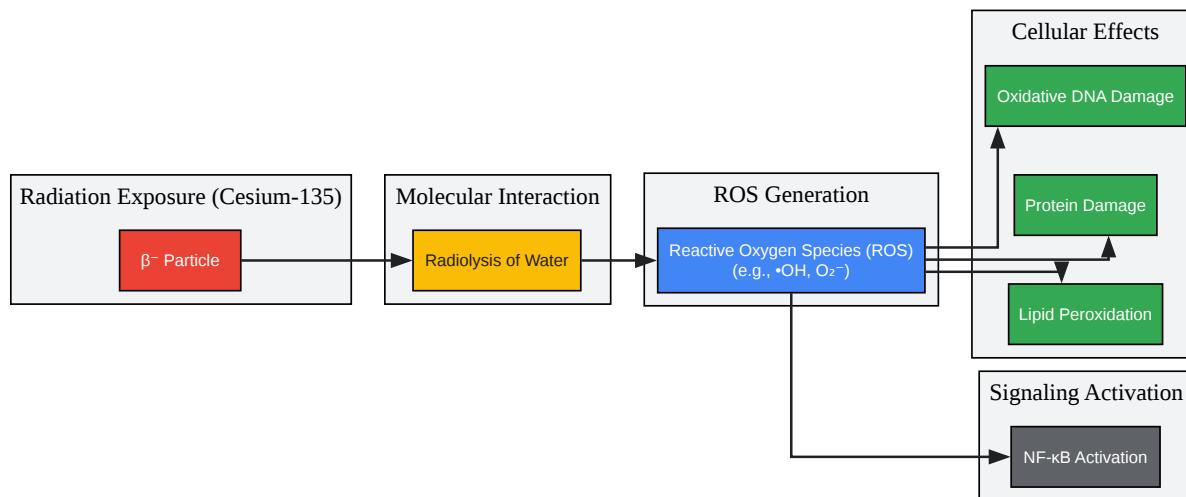


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Figure 1: Simplified DNA Damage Response Pathway.

The generation of reactive oxygen species (ROS) by ionizing radiation can overwhelm the cell's antioxidant defenses, leading to a state of oxidative stress.^{[16][17]} This can result in damage to

lipids, proteins, and DNA, and can activate signaling pathways such as the NF- κ B pathway, which is involved in inflammation and cell survival.[25][26]



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Figure 2: Radiation-Induced Oxidative Stress Pathway.

Experimental Protocols for Hazard Assessment

Due to the low specific activity of **Cesium-135**, experimental studies on its biological effects are not as prevalent as for other radionuclides. However, established protocols for other beta emitters can be adapted.

In Vitro Assessment of Cellular Damage

Objective: To quantify the cellular damage induced by internal exposure to **Cesium-135** in a cell culture model.

Methodology:

- Cell Culture: Human cell lines (e.g., fibroblasts, lymphocytes) are cultured under standard conditions.
- Exposure: Cells are incubated with varying concentrations of a soluble **Cesium-135** salt (e.g., $^{135}\text{CsCl}$) for different time points.
- Dosimetry: The absorbed dose to the cells is calculated based on the concentration of ^{135}Cs in the culture medium and the energy of its beta emissions.
- DNA Damage Assessment:
 - γ -H2AX Foci Assay: Immunofluorescence staining for phosphorylated H2AX (γ -H2AX), a marker for DNA double-strand breaks. The number of foci per cell is quantified using fluorescence microscopy.
 - Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks. The extent of DNA migration (the "comet tail") is proportional to the amount of DNA damage.
- Cell Viability and Proliferation Assays:
 - MTT or WST-1 Assay: Colorimetric assays to assess cell metabolic activity as an indicator of viability.
 - Clonogenic Assay: Determines the ability of single cells to form colonies after exposure, a measure of long-term survival.
- Oxidative Stress Measurement:
 - DCFDA Assay: Uses a fluorescent probe (2',7'-dichlorofluorescin diacetate) to measure intracellular ROS levels.

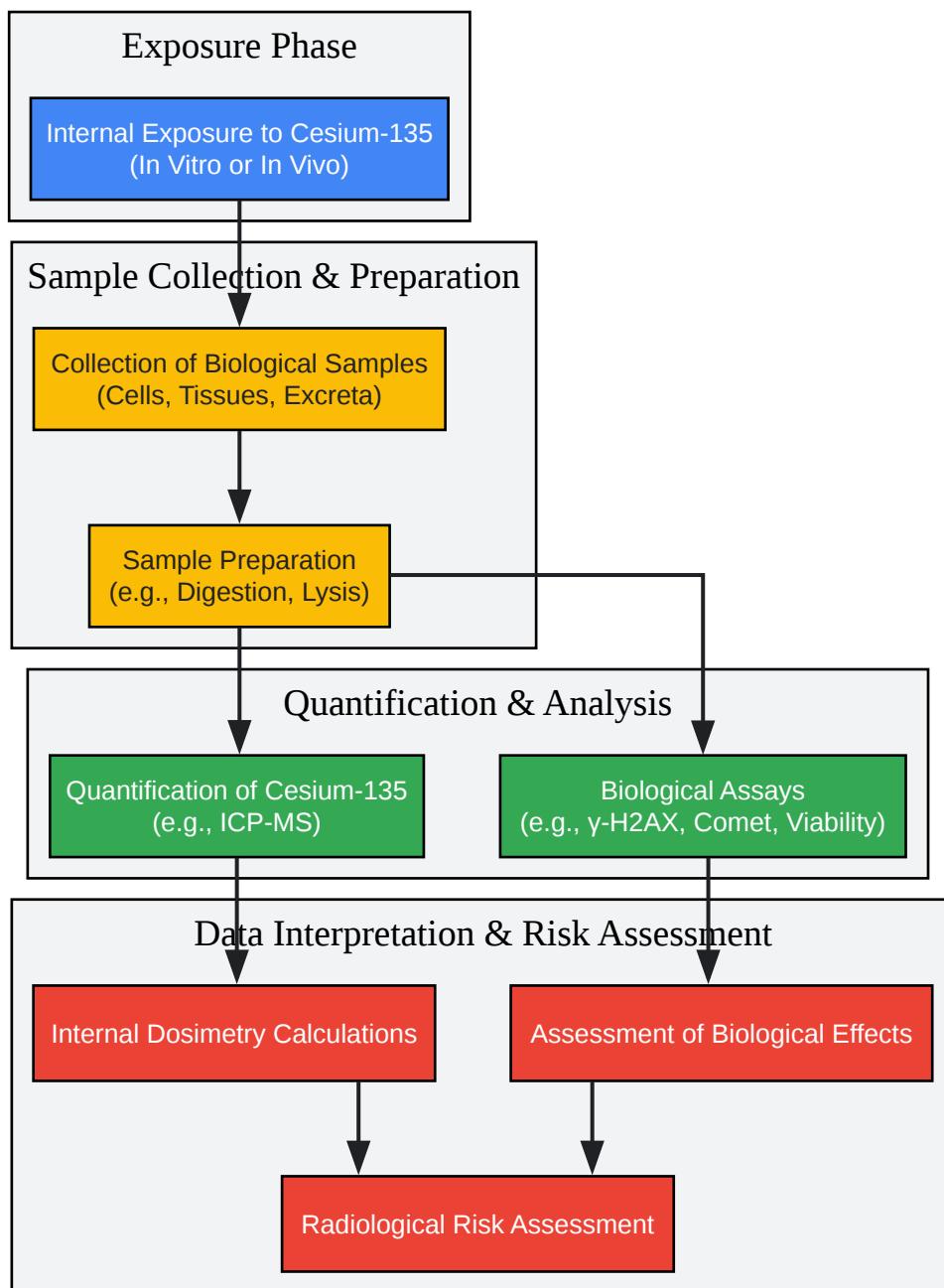
In Vivo Biodistribution and Dosimetry Studies

Objective: To determine the distribution, retention, and internal dosimetry of **Cesium-135** in an animal model.

Methodology:

- Animal Model: Typically mice or rats are used.[27]
- Administration: A known activity of a soluble ^{135}Cs salt is administered via ingestion (gavage) or inhalation.
- Sample Collection: At various time points post-administration, animals are euthanized, and tissues of interest (e.g., muscle, bone, liver, kidney) and excreta are collected.
- Quantification of ^{135}Cs :
 - Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for measuring the mass of ^{135}Cs in digested tissue samples.
 - Liquid Scintillation Counting: Can be used for beta emitters, but may be challenging for the low-energy betas of ^{135}Cs .
- Biokinetic Modeling: The data on uptake and retention in different organs is used to develop a biokinetic model. This model describes the time-dependent distribution of ^{135}Cs in the body.
- Dosimetry Calculations: The biokinetic model, combined with the physical decay properties of ^{135}Cs , is used to calculate the absorbed dose to different organs and the whole body.

Experimental Workflow Diagram



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Figure 3: General Experimental Workflow for Hazard Assessment.

Conclusion

Cesium-135 represents a long-term radiological concern due to its persistence in the environment. While its low-energy beta decay and low specific activity suggest a lower immediate hazard compared to other fission products, internal exposure can still lead to cellular

damage through direct and indirect mechanisms. A thorough understanding of the DNA damage response and oxidative stress pathways is key to elucidating its potential for long-term health effects. The experimental protocols outlined in this guide, adapted from methodologies for other beta emitters, provide a framework for the continued investigation and risk assessment of **Cesium-135**.

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